molecular formula C20H30O3 B1360773 3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone CAS No. 898787-19-4

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

Cat. No. B1360773
M. Wt: 318.4 g/mol
InChI Key: YZGQUWYFQRBHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis . The “heptyl” part of the name suggests a seven-carbon alkyl chain, and “propiophenone” indicates a propiophenone group, which is a type of aromatic ketone .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,3-dioxane ring and the heptyl chain. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms . The heptyl chain would add flexibility to the molecule, and the propiophenone group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, reduction, and oxidation .

Scientific Research Applications

Synthesis and Characterization

  • Vinylphosphonium Salt Mediated Reactions : The compound is involved in reactions mediated by vinylphosphonium salt, leading to the synthesis of various derivatives with potential applications in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

  • Synthesis of Thromboxane Receptor Antagonists : It has been used in the synthesis of novel thromboxane receptor antagonists, which have significant implications in medical research, particularly in the study of smooth muscle and platelet functions (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).

  • Liquid Crystalline Polymers : The compound is a key component in the synthesis of liquid crystalline polymers, which have applications in advanced materials science (Hsu, Rodriguez-Parada, & Percec, 1987).

  • Protecting and Activating Groups in Amine Synthesis : It has been utilized as a novel protecting and activating group in the synthesis of amines, highlighting its versatility in organic chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

  • Thiolysis in Meldrum's Precursor : It plays a role in the thiolysis of Meldrum's precursor, contributing to the development of intermediates in pharmaceutical synthesis (Jacopin, Laurent, Belmans, Kemps, Cérésiat, & Marchand-Brynaert, 2001).

Advanced Material Development

  • Ferroelectric Liquid Crystal Materials : This compound is integral to the synthesis of new ferroelectric liquid crystal materials, which have potential applications in display technologies and electronic devices (Haramoto & Kamogawa, 1990).

  • Photolysis Studies : Its behavior under vacuum-ultraviolet photolysis has been studied, contributing to our understanding of photolytic processes and the development of photoresponsive materials (Schuchmann & Sonntag, 1985).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGQUWYFQRBHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645979
Record name 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

CAS RN

898787-19-4
Record name 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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